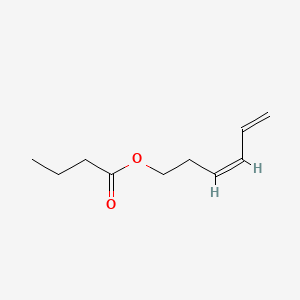

(Z)-3,5-Hexadienyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

69925-34-4 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(3Z)-hexa-3,5-dienyl] butanoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5-6H,1,4,7-9H2,2H3/b6-5- |

InChI Key |

USOPMHKCANPDTP-WAYWQWQTSA-N |

SMILES |

CCCC(=O)OCCC=CC=C |

Isomeric SMILES |

CCCC(=O)OCC/C=C\C=C |

Canonical SMILES |

CCCC(=O)OCCC=CC=C |

Other CAS No. |

69925-34-4 |

Origin of Product |

United States |

Occurrence and Distribution of Z 3,5 Hexadienyl Butyrate in Biological Systems

Phytochemical Profiles of Plant Species Containing (Z)-3,5-Hexadienyl Butyrate (B1204436)

(Z)-3,5-Hexadienyl butyrate has been identified as a volatile organic compound (VOC) in the floral scents and fruit aromas of a select number of plants.

Research has identified this compound as a significant, tropical-fruity aroma component in the volatile profile of purple passionfruit (Passiflora edulis). tinkturenpresse.de It is considered one of the important flavor compounds in this fruit. tinkturenpresse.de The compound has also been noted as a key flavoring agent in the scent of the clamshell orchid, Encyclia fragrans, where its aroma contributes to a passionfruit and mango-like top note. tinkturenpresse.de

Table 1: Documented Presence of this compound in Plant Volatiles

| Plant Species | Common Name | Plant Part | Context | Reference |

|---|---|---|---|---|

| Passiflora edulis | Purple Passionfruit | Fruit | Important aroma and flavor constituent. | tinkturenpresse.de |

Based on available scientific literature, the presence of this compound has not been documented in the vegetative tissues (leaves, stems, roots) of plants. While related isomers, such as (Z)-3-hexenyl butyrate, have been identified in the leaves of species like tomato (Solanum lycopersicum) and grapevine (Vitis vinifera) as signaling molecules in response to stress, the specific isomer this compound has not been reported in this context. biorxiv.orgnih.govmdpi.com

Identification in Insect Chemo-communication Systems

Chemo-communication is a vital mechanism for insects, relying on specific chemical cues known as semiochemicals to mediate behaviors.

There is currently no scientific evidence to suggest that this compound functions as a semiochemical in any insect species. Extensive research into insect pheromones and attractants has identified numerous ester compounds, including other butyrate derivatives like heptyl butyrate and isomers such as 2,4-hexadienyl butyrate, which are active for certain species. annualreviews.orggoogle.com However, this compound has not been identified among them.

Consistent with the lack of evidence for a semiochemical role, this compound has not been elucidated as a component of any known insect pheromone blends. Pheromone systems in many insects, including various bug and mealybug species, often utilize specific mixtures of esters, aldehydes, and alcohols. rsc.orgresearchgate.netresearchgate.net While butyrates are present in the pheromones of some species, the specific (Z)-3,5-hexadienyl ester is not a recognized component based on current literature.

Microbial Production and Metabolic Intermediates Involving this compound

While the direct biosynthesis of this compound by microorganisms has not been reported, the production of its precursor, butyrate, is a well-established microbial process. Butyrate is a short-chain fatty acid (SCFA) produced by bacterial fermentation of fiber, primarily in the colon. nih.gov

Four primary metabolic pathways for butyrate synthesis have been identified in bacteria: the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. nih.gov All of these pathways converge on the conversion of crotonyl-CoA to butyryl-CoA. nih.gov The final step to produce butyrate is then typically catalyzed by either butyrate kinase or butyryl-CoA:acetate (B1210297) CoA-transferase. nih.gov

A significant portion of bacteria capable of producing butyrate belong to the phylum Firmicutes, with dominant groups including those associated with Lachnospiraceae and Ruminococcaceae. nih.gov The acetyl-CoA pathway is the most prevalent of the synthesis routes found in these bacteria. nih.gov This microbial production of butyrate provides a fundamental metabolic intermediate that could, in principle, be esterified to form various butyrate esters, although the specific enzymatic pathways in microorganisms to produce this compound have not been identified.

Biosynthesis and Metabolic Pathways of Z 3,5 Hexadienyl Butyrate

Enzymatic Mechanisms in Plant Biosynthesis of (Z)-3,5-Hexadienyl Butyrate (B1204436)

In the plant kingdom, the biosynthesis of (Z)-3-hexenyl esters is a well-documented process, primarily associated with the plant's response to mechanical damage or herbivory, leading to the characteristic "green leaf" odor.

The synthesis of the alcohol moiety, (Z)-3-hexen-1-ol, originates from the lipoxygenase (LOX) pathway. researchgate.netgoogle.com This pathway is initiated from polyunsaturated fatty acids, with linolenic acid being a key precursor. google.com The LOX enzyme introduces molecular oxygen into the fatty acid chain, leading to the formation of a hydroperoxide. gpnotebook.comnih.govpoliklinika-harni.hr This unstable intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce C6 aldehydes, such as (Z)-3-hexenal. google.com Subsequently, these aldehydes are reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs), yielding (Z)-3-hexen-1-ol. google.com

The butyrate moiety is derived from butyryl-CoA, which is produced through various metabolic routes within the plant cell, including the catabolism of fatty acids and certain amino acids.

The final and crucial step in the formation of (Z)-3-hexenyl butyrate is the condensation of (Z)-3-hexen-1-ol and butyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). google.com AATs exhibit varying degrees of specificity for both their alcohol and acyl-CoA substrates. google.com For instance, studies on AATs from different plant species have shown their capability to utilize a range of alcohols and acyl-CoAs to produce a diverse array of volatile esters. google.comannualreviews.org While much research has focused on the production of (Z)-3-hexenyl acetate (B1210297), the same enzymatic machinery is responsible for the synthesis of other esters, including the butyrate form, depending on the availability of the respective acyl-CoA precursor.

Conversely, carboxylesterases (CXEs) are enzymes that can hydrolyze volatile esters. Research on Arabidopsis thaliana has identified CXEs that can convert (Z)-3-hexenyl acetate back to (Z)-3-hexenol. gpnotebook.comgoogle.com It is plausible that these or similar enzymes could also act on (Z)-3-hexenyl butyrate, playing a role in regulating its concentration. gpnotebook.comgoogle.com

| Enzyme Class | Substrates | Product | Organism Example |

| Lipoxygenase (LOX) | Linolenic acid | 13-Hydroperoxylinolenic acid | Arabidopsis thaliana |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxylinolenic acid | (Z)-3-Hexenal | Arabidopsis thaliana |

| Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal | (Z)-3-Hexen-1-ol | Arabidopsis thaliana |

| Alcohol Acyltransferase (AAT) | (Z)-3-Hexen-1-ol, Butyryl-CoA | (Z)-3-Hexenyl butyrate | Tomato (Solanum lycopersicum) |

| Carboxylesterase (CXE) | (Z)-3-Hexenyl butyrate | (Z)-3-Hexen-1-ol, Butyric acid | Arabidopsis thaliana |

Biogenetic Routes in Insect Systems

In insects, esters like (Z)-3,5-hexadienyl butyrate can function as pheromones or allomones. Their biosynthesis can occur either through de novo pathways or by modifying compounds acquired from their diet.

Insects are capable of de novo synthesis of fatty acids, which serve as precursors for a variety of signaling molecules, including esters. nih.gov This process starts with acetyl-CoA and involves a series of elongation and desaturation steps to produce fatty acids of varying chain lengths and degrees of unsaturation. nih.gov These fatty acids can then be modified through reduction to fatty alcohols and subsequent esterification to form the final ester products. nih.gov While the general pathways for fatty acid-derived pheromone biosynthesis are understood, specific details for the de novo production of this compound in insects are not extensively documented. The synthesis of the dienol moiety would require specific desaturases to introduce the conjugated double bonds.

Many insects utilize compounds from their host plants to synthesize their own semiochemicals. hep.com.cn For instance, some herbivorous insects can sequester alcohols or fatty acids from their diet and subsequently modify them. hep.com.cn It is conceivable that an insect feeding on a plant that produces (Z)-3,5-hexadien-1-ol or related compounds could ingest these precursors and esterify them with butyric acid derived from its own metabolism. Studies on various insect species have demonstrated the importance of dietary proteins and other nutrients in providing the necessary building blocks for pheromone synthesis. nih.govresearchgate.net For example, protein intake has been shown to be crucial for the production of sex pheromone precursors in some fruit fly species. nih.govresearchgate.net

| Biosynthetic Strategy | Precursor Origin | Key Processes |

| De Novo Synthesis | Endogenous (e.g., Acetyl-CoA) | Fatty acid synthesis, desaturation, reduction, esterification |

| Dietary Precursor Utilization | Exogenous (from host plant) | Sequestration of alcohols/fatty acids, metabolic modification, esterification |

Microbial Biotransformation Pathways Yielding this compound

Microorganisms represent a versatile platform for the production of a wide range of chemicals, including esters, through fermentation and biotransformation processes.

The microbial synthesis of esters can be achieved through several enzymatic reactions. Lipases are a prominent class of enzymes that can catalyze esterification reactions. researchgate.net Studies have demonstrated the use of microbial lipases, such as those from Candida and Mucor species, for the synthesis of various esters, including hexyl butyrate and other flavor esters. researchgate.netontosight.ai These reactions typically involve the direct esterification of an alcohol with a carboxylic acid.

Engineered microorganisms, such as Escherichia coli and yeast, have also been developed as cell factories for the production of specific esters. researchgate.net By introducing and optimizing metabolic pathways, these microbes can be programmed to produce both the required alcohol and acyl-CoA precursors. For instance, engineered E. coli has been used to produce butyl butyrate by expressing genes for butanol and butyryl-CoA synthesis, along with a suitable alcohol acyltransferase. nih.govnih.gov Although the specific microbial production of this compound has not been extensively reported, the existing knowledge on microbial ester synthesis provides a strong foundation for its potential production through similar biocatalytic approaches. This would likely involve the identification or engineering of a microorganism capable of producing (Z)-3,5-hexadien-1-ol and its subsequent esterification with butyric acid.

| Microbial Approach | Key Enzymes/Pathways | Precursors |

| Whole-cell Biotransformation | Lipases, Esterases | (Z)-3,5-Hexadien-1-ol, Butyric acid |

| Metabolic Engineering | Alcohol Acyltransferases (AATs), Engineered fatty acid and alcohol synthesis pathways | Sugars, simple carbon sources |

Fermentative Production Mechanisms

The fermentative production of this compound in a microbial host would necessitate the engineering of pathways to provide both the alcohol and the butyryl-CoA precursors, followed by an enzymatic condensation step.

The biosynthesis of the butyrate portion is well understood and occurs in many anaerobic bacteria, particularly within the genus Clostridium. The primary pathway starts from acetyl-CoA, a central metabolite derived from glycolysis. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then sequentially reduced to butyryl-CoA. This process involves a series of enzymatic reactions catalyzed by acetoacetyl-CoA thiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase. The butyryl-CoA can then be converted to butyrate. Alternatively, some microbes can produce butyrate through the lysine (B10760008) or glutarate pathways. mdpi.com

The production of the (Z)-3,5-hexadien-1-ol moiety is less straightforward. The hexadienyl unit can be synthesized in some bacteria as part of polyketide biosynthesis. frontiersin.orgnih.gov For instance, the formation of a hexadienyl-priming unit has been observed in the biosynthesis of complex natural products like fredericamycin. nih.gov This process can start from precursors like acetyl-CoA and malonyl-CoA or butyryl-CoA and malonyl-CoA. nih.gov However, this pathway typically leads to a larger polyketide chain rather than the free alcohol. A more direct route would involve the modification of fatty acid synthesis pathways. Microbial production of various fatty alcohols, including unsaturated C6 alcohols, has been achieved through metabolic engineering. mdpi.comfrontiersin.org For example, the lipoxygenase (LOX) pathway in plants and some microorganisms can convert unsaturated fatty acids like linolenic acid into C6 aldehydes, which can then be reduced to alcohols by alcohol dehydrogenases. nih.gov Engineering a microbe with a specific set of reductases and dehydratases could potentially lead to the formation of (Z)-3,5-hexadien-1-ol from precursors derived from central carbon metabolism.

The final step is the esterification. This is typically catalyzed by an alcohol acyltransferase (AAT), an enzyme that condenses an alcohol with an acyl-CoA. nih.govsci-hub.se Engineered microorganisms, including Escherichia coli and Clostridium species, have been successfully used to produce other butyrate esters, like butyl butyrate, by expressing a suitable AAT that utilizes butanol and butyryl-CoA. sci-hub.seresearchgate.net Therefore, a microbe engineered to produce both (Z)-3,5-hexadien-1-ol and butyryl-CoA could synthesize the target ester upon the introduction of an AAT with the appropriate substrate specificity.

Table 1: Key Microbial Production Strategies for Precursors of this compound

| Precursor | Production Strategy | Key Enzymes/Pathways | Host Organisms (Examples) |

| Butyryl-CoA / Butyrate | Anaerobic Fermentation | Acetyl-CoA pathway, Butyrate Kinase, Butyryl-CoA:acetate CoA-transferase | Clostridium species, Engineered E. coli |

| (Z)-3,5-Hexadien-1-ol | (Hypothetical) Engineered Fatty Acid/Polyketide Synthesis | Polyketide Synthases (PKS), Fatty Acid Synthases (FAS), Desaturases, Reductases | Engineered E. coli, Saccharomyces cerevisiae |

| Esterification | Whole-cell Biocatalysis | Alcohol Acyltransferase (AAT) | Engineered E. coli, Saccharomyces cerevisiae |

Enzyme Characterization in Microbial Synthesis

The microbial synthesis of this compound is critically dependent on the characterization of specific enzymes, particularly the alcohol acyltransferase (AAT) responsible for the final esterification step.

Alcohol Acyltransferases (AATs) are the primary enzymes catalyzing the condensation of an alcohol and an acyl-CoA to form an ester. nih.govresearchgate.net These enzymes are found in a variety of organisms, including yeasts and plants, where they contribute to the formation of flavor and aroma compounds. sci-hub.seresearchgate.net The substrate specificity of AATs is a crucial factor. Research on various AATs has shown that they have preferences for certain alcohols and acyl-CoAs. nih.gov For the synthesis of this compound, an AAT would be required that efficiently recognizes both (Z)-3,5-hexadien-1-ol as the alcohol substrate and butyryl-CoA as the acyl donor. While numerous AATs have been characterized for the production of esters like ethyl acetate and isoamyl acetate, specific AATs for hexadienyl esters are less studied. nih.govresearchgate.net However, some AATs exhibit broad substrate tolerance. For example, the Eat1 enzyme from yeast can catalyze alcoholysis with butyrate esters. frontiersin.org The characterization of novel AATs from diverse microbial sources or the protein engineering of existing AATs could yield a catalyst with high specificity and efficiency for the desired reaction.

Enzymes involved in the synthesis of the (Z)-3,5-hexadien-1-ol precursor are also critical. This would likely involve a multi-enzyme pathway. Drawing parallels from the biosynthesis of other unsaturated alcohols, this could include:

Fatty Acyl-ACP Reductases (FARs): These enzymes can reduce fatty acyl-ACPs or acyl-CoAs to their corresponding aldehydes.

Alcohol Dehydrogenases (ADHs): These enzymes would then reduce the aldehyde to the final alcohol. The stereospecificity of the ADH would be crucial for obtaining the correct isomer.

Desaturases and Dehydratases: To introduce the double bonds at the specific positions and with the correct (Z) configuration, a series of desaturases and/or dehydratases would be required to act on a C6 acyl-ACP or acyl-CoA intermediate.

The enzymes of the butyrate biosynthetic pathway are well-characterized, especially in Clostridium species. These include:

Acetoacetyl-CoA thiolase: Condenses two acetyl-CoA molecules.

3-hydroxybutyryl-CoA dehydrogenase: Reduces the ketone group.

Crotonase: Dehydrates the intermediate.

Butyryl-CoA dehydrogenase: Reduces the double bond to form butyryl-CoA.

Butyrate kinase or Butyryl-CoA:acetate CoA-transferase: Catalyzes the final step to butyrate.

Table 2: Key Enzymes and Their Roles in the Biosynthesis of this compound

| Enzyme | EC Number | Function | Substrates | Product |

| Alcohol Acyltransferase (AAT) | 2.3.1.84 | Esterification | (Z)-3,5-hexadien-1-ol, Butyryl-CoA | This compound |

| Butyryl-CoA dehydrogenase | 1.3.8.1 | Butyryl-CoA formation | Crotonyl-CoA | Butyryl-CoA |

| 3-Hydroxybutyryl-CoA dehydrogenase | 1.1.1.157 | Reduction of ketone | Acetoacetyl-CoA | 3-Hydroxybutyryl-CoA |

| Fatty Acyl-ACP Reductase (FAR) | 1.2.1.80 | Aldehyde formation | C6 unsaturated acyl-ACP | C6 unsaturated aldehyde |

| Alcohol Dehydrogenase (ADH) | 1.1.1.1 | Alcohol formation | C6 unsaturated aldehyde | (Z)-3,5-hexadien-1-ol |

Synthetic Methodologies for Z 3,5 Hexadienyl Butyrate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations. For a compound like (Z)-3,5-Hexadienyl butyrate (B1204436), enzymes can be employed for both the formation of the ester and for establishing chirality in related structures.

Enzyme Catalysis for Esterification

The formation of the butyrate ester from its corresponding alcohol, (Z)-3,5-hexadien-1-ol, and butyric acid is a prime candidate for enzyme catalysis. Lipases are particularly well-suited for this esterification reaction, often proceeding under mild conditions with high yields. Lipases from yeasts such as Candida rugosa have demonstrated high efficiency in synthesizing similar short-chain esters like hexyl butyrate. nih.gov

The enzymatic reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation. The lipase (B570770), which can be used in a free or immobilized form, catalyzes the condensation of the alcohol and the carboxylic acid. nih.gov Immobilization of the enzyme on a solid support, such as Diaion HP-20, is a common strategy to improve enzyme stability and allow for easy recovery and reuse of the biocatalyst. nih.gov The synthesis of hexyl butyrate using immobilized Candida rugosa lipase has been shown to achieve conversions as high as 89.1%. nih.gov Such enzymatic methods are considered environmentally friendly alternatives to traditional chemical synthesis, which may require harsh conditions and strong acid catalysts. nih.govresearchgate.net

Enantioselective Synthesis Strategies

While (Z)-3,5-Hexadienyl butyrate itself is not a chiral molecule, chemoenzymatic methods offer powerful strategies for the synthesis of chiral precursors or analogues, should they be required. Asymmetric synthesis is crucial in the production of many biologically active molecules, including insect pheromones, where only one enantiomer is active. cdnsciencepub.comrsc.org

A key strategy involves the asymmetric reduction of a prochiral ketone. For instance, a keto-ester precursor could be reduced using a panel of ketoreductases (Kreds). mdpi.com These enzymes, often requiring a cofactor like NADPH which is regenerated in situ, can produce chiral alcohols with very high enantiomeric excess (>99% ee). mdpi.com Alcohol dehydrogenases and transaminases are also used to generate enantiopure alcohol and amine precursors, which can then be incorporated into the final target molecule. rsc.org In a hypothetical route to a chiral analogue of this compound, an enzyme could be selected to reduce a ketone at a specific position on the hexadienyl backbone, thereby establishing a chiral center with high stereocontrol.

Table 1: Example of Asymmetric Enzymatic Reduction of a Keto Ester Precursor This table illustrates the screening of various ketoreductases for the asymmetric reduction of a model keto ester, demonstrating the high conversion and enantioselectivity achievable with enzymatic methods.

| Enzyme (Ketoreductase) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Kred 101 | >99 | 98 (S) |

| Kred 119 | >99 | >99 (S) |

| Kred A1C | >99 | 92 (R) |

| Kred A1D | >99 | 96 (R) |

| Kred B1F | >99 | 94 (R) |

Data sourced from a study on the chemoenzymatic synthesis of Rugulactone. mdpi.com

Chemical Synthesis Routes and Optimization

Traditional chemical synthesis provides robust and scalable routes to this compound. These methods focus on the reliable formation of the ester bond and, crucially, the stereocontrolled synthesis of the (Z)-configured double bond in the dienol precursor.

Esterification Reactions

The most direct chemical method for synthesizing this compound is the esterification of (Z)-3,5-hexadien-1-ol with butyric acid. This reaction, known as Fischer-Speier esterification, is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction. nih.gov

Alternatively, for a more reactive approach that avoids the equilibrium limitations of Fischer esterification, butyric acid can be converted to a more reactive acyl derivative. The use of butyryl chloride or butyric anhydride (B1165640) allows for a rapid and often quantitative reaction with (Z)-3,5-hexadien-1-ol. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or butyric acid, respectively). Pheromones containing ester functional groups are commonly prepared via such esterification methods. google.com

Stereoselective Synthesis of the (Z)-Double Bond

The synthesis of the (Z)-3,5-hexadien-1-ol precursor with the correct stereochemistry is the most challenging aspect of the synthesis. The conjugated (Z)-diene motif requires specific synthetic methods to avoid the formation of other geometric isomers. mdpi.com

Several modern synthetic methods can achieve this transformation with high stereoselectivity:

Wittig Reaction and Isomerization: A classic approach involves the Wittig olefination. However, standard Wittig reactions often produce mixtures of E/Z isomers. mdpi.com A more controlled method involves a stereo-unspecific Wittig reaction followed by a cobalt-catalyzed isomerization of the resulting E/Z diene mixture, which selectively converts it to the desired Z-configured 1,3-diene. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Negishi couplings are powerful tools for forming C-C bonds with high stereochemical control. mdpi.com These methods involve coupling a vinyl-boron or vinyl-zinc compound with a vinyl halide, where the stereochemistry of the reactants is transferred to the final diene product.

Dual Catalytic Systems: A highly stereoselective method for producing Z-dienes involves a dual copper-hydride (CuH) and palladium-catalyzed hydroalkenylation. mit.eduacs.org This approach utilizes an in-situ generated, geometrically pure vinyl-copper species to react with alkynes, leading to the formation of Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity and yield. mit.eduacs.org This method is notable for its ability to create highly substituted Z-dienes, which are difficult to access through other routes. mit.edu

Yield Optimization and Reaction Conditions

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing costs and waste, a key consideration in the synthesis of commercial products like insect pheromones. researchgate.net Key parameters for optimization in the esterification step include temperature, the molar ratio of the alcohol and acid, and the concentration of the catalyst.

Statistical methods like the Box-Behnken design can be employed to systematically investigate the influence of these variables on the reaction yield. nih.gov For the enzymatic synthesis of a similar ester, hexyl butyrate, studies have shown that temperature is a highly significant parameter, with higher temperatures generally leading to greater ester conversion within a certain range. nih.govredalyc.org The molar ratio of substrates is also critical; an excess of one reactant can shift the equilibrium to favor product formation. redalyc.org

Table 2: Example of Reaction Optimization for Butyrate Ester Synthesis using a Box-Behnken Design This table presents optimized conditions found for the enzymatic synthesis of hexyl butyrate, demonstrating how systematic variation of parameters can maximize product conversion.

| Reaction Time | Optimal Temperature (°C) | Optimal Molar Ratio (Acid:Alcohol) | Optimal Biocatalyst Conc. (%) | Max. Conversion (%) |

| 60 min | 47.25 | 1:1.4 | 17.65 | 90.8 |

| 180 min | 59.50 | 1:2.0 | 15.80 | 94.5 |

| 480 min | 47.00 | 1:2.0 | 16.90 | 95.0 |

Data adapted from a study on the synthesis of hexyl butyrate using immobilized Candida rugosa lipase. nih.gov

Analytical Characterization and Quantification of Z 3,5 Hexadienyl Butyrate

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of (Z)-3,5-Hexadienyl butyrate (B1204436), providing the means to isolate it from other volatile or non-volatile compounds within a sample matrix. Gas and liquid chromatography are the most common approaches, often coupled with mass spectrometry for definitive identification.

GC-MS is a powerful and widely used technique for the analysis of volatile compounds like (Z)-3,5-Hexadienyl butyrate. The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer.

A typical protocol involves the introduction of a volatile sample, often extracted using methods like headspace solid-phase microextraction (HS-SPME), into the GC system. mdpi.com The compound travels through a capillary column, such as a DB-5MS or RTX-5MS, with an inert carrier gas like helium. mdpi.comoup.com The temperature of the column is gradually increased (a temperature program) to elute compounds in order of their volatility. mdpi.comoup.com Upon exiting the column, the compound enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint for identification.

Table 1: Example of GC-MS Protocol Parameters for Volatile Ester Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | DB-5MS or RTX-5MS capillary column (e.g., 30 m × 0.25 mm × 0.25 μm) | mdpi.comoup.com |

| Carrier Gas | Helium (High Purity) | mdpi.comoup.com |

| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | mdpi.comoup.com |

| Inlet Temperature | 250 °C | mdpi.comoup.com |

| Injection Mode | Splitless or Shunt (e.g., 50:1) | mdpi.comoup.com |

| Oven Program | Initial 40-50°C, ramped to 250-280°C | mdpi.comoup.com |

| Ionization Mode | Electron Ionization (EI) | General Practice |

This table represents a generalized protocol. Specific parameters may be optimized depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for samples that are not sufficiently volatile for GC or for preparative separation to isolate pure compound. sielc.comsielc.com For this compound, which is often referred to by its synonym (Z)-Hex-3-enyl butyrate, reverse-phase (RP) HPLC is a common method. sielc.comsielc.com

In RP-HPLC, the stationary phase (the column) is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the compound's hydrophobicity. A typical mobile phase for analyzing this ester consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS). sielc.comsielc.com The use of specialized columns, such as those coated with silver nitrate, has been reported for the challenging separation of (Z) and (E) geometric isomers of related compounds. google.com

Table 2: Typical RP-HPLC Conditions for (Z)-Hex-3-enyl Butyrate Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | Newcrom R1 or Newcrom C18 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water, with Phosphoric or Formic Acid | sielc.comsielc.com |

| Detection | UV/PDA Detector or Mass Spectrometry (MS) | aurigeneservices.com |

| Application | Analytical quantification, preparative separation, pharmacokinetics | sielc.comsielc.com |

This table provides an example of HPLC conditions. The exact solvent ratio and gradient can be adjusted to optimize separation.

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

While chromatography can separate and help identify this compound, spectroscopic methods are essential for confirming its detailed molecular structure, particularly its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules and is particularly powerful for confirming the stereochemistry of alkenes. magritek.com Unlike other methods, NMR can distinguish between stereoisomers like the (Z) and (E) forms of 3,5-Hexadienyl butyrate directly from the spectrum, often without the need for reference standards. magritek.com

The key to confirming the (Z) configuration lies in the coupling constant (J-value) between the two protons on the C3-C4 double bond. For a (Z) or cis isomer, the vicinal coupling constant (³J) is typically in the range of 7-12 Hz. In contrast, the corresponding (E) or trans isomer would show a much larger coupling constant, usually between 13-18 Hz. magritek.com By analyzing the ¹H NMR spectrum and measuring this specific coupling, the (Z) geometry can be definitively confirmed.

Table 3: Predicted ¹H NMR Data for Confirming (Z)-Stereochemistry

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Key Coupling Constant (Hz) | Significance |

|---|---|---|---|

| H3 / H4 (vinylic) | ~5.4 - 6.5 | ³J(H3-H4) ≈ 10-11 Hz | Confirms (Z)-geometry of the C3=C4 double bond |

| H5 / H6 (vinylic) | ~5.0 - 6.4 | Variable | Part of the terminal vinyl group |

| -O-CH₂- (allylic) | ~4.1 | Protons adjacent to the ester oxygen |

Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands that confirm the presence of the ester group and the carbon-carbon double bonds.

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. The C-O single bond stretch of the ester would also be visible. Additionally, the spectrum would feature absorptions corresponding to the C=C stretching of the diene system and the =C-H stretching and bending vibrations. The C-H out-of-plane bending vibration for a cis-disubstituted (Z) alkene provides further evidence for the stereochemistry.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1735 - 1750 | Strong |

| C-O (Ester) | Stretch | ~1150 - 1250 | Strong |

| C=C (Alkene) | Stretch | ~1640 - 1680 | Medium to Weak |

| =C-H (Alkene) | Stretch | ~3010 - 3095 | Medium |

Frequencies are approximate and can be influenced by the molecular environment.

Sample Preparation and Extraction Methodologies from Biological Matrices

The effective extraction of this compound from biological matrices is a critical first step before instrumental analysis. The chosen method depends on the nature of the sample (e.g., plant tissue, insect, liquid) and the analytical technique to be used.

For volatile analysis by GC-MS, Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free technique. It involves exposing a coated fiber to the vapor phase (headspace) above the sample, where volatile compounds like the target ester are adsorbed. The fiber is then injected directly into the GC inlet for analysis. mdpi.com

For more comprehensive profiling or when higher concentrations are needed, solvent extraction is employed. This can involve homogenizing the biological tissue (e.g., plant leaves, insect glands) in an appropriate organic solvent. mdpi.comresearchgate.net For example, a 90% ethanol (B145695) solution followed by ultrasonic extraction and centrifugation has been used to extract volatile metabolites from plant material. mdpi.com For liquid samples like fruit juice or blood plasma, a simple centrifugation step may be sufficient to remove solids before injection, or a liquid-liquid extraction may be performed to concentrate the analyte and remove interferences. mdpi.comsemanticscholar.org

Table 5: Summary of Extraction Methods for this compound and Related Compounds

| Extraction Technique | Target Matrix | Principle | Subsequent Analysis | Source |

|---|---|---|---|---|

| Headspace SPME | Plant tissue, insects | Adsorption of volatiles onto a coated fiber from the vapor phase. | GC-MS | mdpi.comresearchgate.net |

| Ultrasonic Solvent Extraction | Plant tissue | Use of solvent (e.g., ethanol) and ultrasonic waves to disrupt cells and dissolve compounds. | GC-MS, LC-MS | mdpi.com |

| Direct Liquid Injection | Fruit juice | Centrifugation to remove particulates followed by direct injection. | HPLC | mdpi.com |

Solid-Phase Microextraction (SPME) Applications

Solid-phase microextraction (SPME) is an innovative, solvent-free sample preparation technology that is fast, economical, and versatile. sigmaaldrich.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. The technique is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a polymer-coated fused silica (B1680970) fiber. sigmaaldrich.comnih.gov For volatile compounds like this compound, headspace SPME (HS-SPME) is the preferred method as it minimizes matrix interference and protects the fiber from potentially damaging non-volatile components. sigmaaldrich.comagriculturejournals.cz

The selection of the SPME fiber is a critical parameter that depends on the polarity and molecular weight of the target analytes. sigmaaldrich.com this compound, with a molecular weight of 170.25 g/mol , falls within the range of volatile compounds. spectrabase.com For esters and other volatile flavor compounds, fibers with mixed-phase coatings are often recommended to capture a broad range of analytes. Studies on various fruits and beverages have shown that fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS) are highly effective for extracting esters and other volatile organic compounds. scielo.brnih.govmdpi.com The DVB/CAR/PDMS fiber, in particular, is often chosen for its ability to adsorb a wide range of analytes, from volatile to semi-volatile compounds (C3-C20). nih.govsigmaaldrich.com

| Fiber Coating | Abbreviation | Target Analytes | Comments |

|---|---|---|---|

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Flavor compounds, volatiles & semi-volatiles (C3-C20) | Recommended for an expanded range of analytes; often shows high extraction efficiency for esters and other volatiles in complex matrices. nih.govnih.gov |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Gases and low molecular weight compounds (MW 30-225) | Efficient for capturing small molecules, including esters, from various matrices. scielo.brmdpi.com |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatiles, amines, and nitro-aromatic compounds (MW 50-300) | A general-purpose fiber suitable for volatile polar analytes like alcohols and some esters. sigmaaldrich.commdpi.com |

| Polyacrylate | PA | Polar semi-volatiles (MW 80-300) | Specifically designed for the extraction of polar analytes. sigmaaldrich.commdpi.com |

| Polydimethylsiloxane | PDMS | Volatiles (MW 60-275) | A non-polar coating suitable for non-polar volatile compounds. sigmaaldrich.commdpi.com |

The efficiency of the HS-SPME process is influenced by several parameters, including extraction temperature, extraction time, and the ionic strength of the sample, which can be modified by adding salt (e.g., NaCl). Optimization of these conditions is crucial for achieving maximum sensitivity and reproducibility. For instance, increasing the extraction temperature generally enhances the volatilization of analytes, leading to higher concentrations in the headspace. Typical extraction temperatures for volatile esters range from 40°C to 60°C. nih.govjksus.orgnih.gov The extraction time required to reach equilibrium between the sample, headspace, and fiber typically ranges from 20 to 60 minutes. nih.govagriculturejournals.czresearchgate.net The addition of salt to aqueous samples can increase the extraction efficiency of certain analytes by decreasing their solubility in the matrix (the "salting-out" effect). nih.govnih.gov

Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column for separation. Identification and quantification are subsequently performed by a mass spectrometer.

| Parameter | Typical Conditions |

|---|---|

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Extraction Temperature | 40°C - 60°C |

| Extraction Time | 20 - 40 min |

| Sample Modification | Addition of NaCl or Na₂SO₄ to saturation |

| Desorption Temperature | 240°C - 250°C |

| Desorption Time | 1 - 5 min (Splitless mode) |

| GC Column | DB-5MS, HP-5MS, or similar (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.0 - 1.2 mL/min) |

| Oven Program | e.g., 40°C (3 min), ramp to 180°C at 5°C/min, then to 280°C at 25°C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Solvent-Assisted Flavor Evaporation (SAFE) Techniques

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile compounds from complex food and beverage matrices. nih.gov It is considered a state-of-the-art method for preparing aroma extracts because it operates at low temperatures, which effectively prevents the thermal degradation of labile compounds and the formation of artifacts. researchgate.netyoutube.com This makes it particularly suitable for analyzing compounds with sensitive structures like the conjugated diene system in this compound.

The SAFE procedure begins with the preparation of a solvent extract from the sample material. researchgate.net The sample is typically homogenized with a low-boiling, non-polar organic solvent such as dichloromethane (B109758) or diethyl ether. This extract, containing both volatile and non-volatile components, is then introduced into the SAFE apparatus. Under high vacuum (e.g., 10⁻⁴ to 10⁻⁶ mbar) and mild temperatures (e.g., 40-50°C), the volatile compounds evaporate along with the solvent, pass through the apparatus, and are collected in a flask cooled with liquid nitrogen. nih.govresearchgate.net The non-volatile components, such as lipids, sugars, and pigments, remain in the initial flask. The resulting volatile isolate can then be carefully concentrated and analyzed by GC-MS or GC-Olfactometry (GC-O). nih.govresearchgate.net Recent advancements have led to the development of automated SAFE (aSAFE) systems, which improve the yield and reproducibility of the extraction, especially for high-boiling odorants and samples with high-fat content. researchgate.netyoutube.com

| Step | Description | Key Parameters |

|---|---|---|

| 1. Sample Homogenization | The sample is blended with a suitable low-boiling point organic solvent to create an extract. | Solvent: Dichloromethane, Diethyl Ether, Pentane |

| 2. Drying and Filtration | The solvent extract is dried (e.g., with anhydrous sodium sulfate) to remove water and then filtered to remove solid particles. | Drying agent: Na₂SO₄ |

| 3. SAFE Distillation | The filtered extract is slowly added to the SAFE apparatus under high vacuum and mild heat. | Vacuum: ~10⁻⁵ mbar; Temperature: 40-50°C |

| 4. Cryogenic Trapping | Volatiles co-distill with the solvent and are collected in receiving flasks cooled by liquid nitrogen. | Coolant: Liquid Nitrogen (-196°C) |

| 5. Concentration | The collected distillate (solvent + volatiles) is carefully concentrated to a small volume. | Method: Vigreux column distillation followed by micro-concentration |

| 6. Analysis | The final concentrated extract is analyzed by GC-MS and/or GC-O. | GC-MS, GC-Olfactometry |

Ecological and Biological Roles of Z 3,5 Hexadienyl Butyrate Non Human Focus

Role in Plant-Insect Interactions

Insect Attractancy and Repellency

There is currently no available scientific literature that documents (Z)-3,5-Hexadienyl butyrate (B1204436) as an attractant or repellent for any insect species.

Influence on Oviposition Behavior

No research has been found to suggest that (Z)-3,5-Hexadienyl butyrate influences the egg-laying behavior of any insect.

Function in Interspecific and Intraspecific Chemical Communication

Pheromonal Activity in Specific Insect Taxa

There is no evidence in the current body of scientific literature to indicate that this compound functions as a pheromone in any insect taxa.

Semiochemical Contribution to Conspecific Aggregation or Dispersal

Information regarding the role of this compound as a semiochemical involved in the aggregation or dispersal of insect populations is not available.

Interactions with Microbial Communities in Environmental Contexts

The potential interactions between this compound and microbial communities in various environmental settings have not been a subject of published research.

Structure Activity Relationship Sar Studies of Z 3,5 Hexadienyl Butyrate Analogues

Investigation of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on biological activity. For a molecule like (Z)-3,5-Hexadienyl butyrate (B1204436), with its double bonds and potential for chiral centers upon modification, understanding the role of its spatial configuration is crucial.

While direct comparative studies on the biological activity of the (Z) and (E) isomers of 3,5-hexadienyl butyrate are not extensively documented, research on analogous insect attractants provides valuable insights. For instance, studies on related hexadienyl esters used as insect lures have shown that different isomers can elicit varied behavioral responses. In some insect species, the (E)-isomer of a pheromone component is significantly more attractive than its (Z)-counterpart, suggesting that the spatial arrangement of the substituents around the double bond is a key factor for receptor activation. google.com The change from a 'cis' to a 'trans' configuration alters the molecule's geometry, which can either enhance or diminish its ability to bind effectively to a specific olfactory receptor. nih.gov This principle is fundamental in the chemical ecology of insects, where the precise isomeric ratio of pheromone components is often crucial for effective communication. The biological activity of many compounds, including pesticides and pheromones, is often linked to a specific geometric isomer. michberk.com

| Compound | Isomer | Observed Activity |

| Related Hexadienyl Ester | (E) | Higher attraction in some insect species google.com |

| Related Hexadienyl Ester | (Z) | Lower attraction in some insect species google.com |

This table illustrates the general principle of how Z/E isomerism can affect biological activity in related compounds, based on available literature.

Chirality, or 'handedness', is another stereochemical feature that can dramatically influence biological activity. While (Z)-3,5-Hexadienyl butyrate itself is not chiral, the introduction of substituents or modifications to its structure can create chiral centers, leading to the formation of enantiomers (non-superimposable mirror images).

The synthesis and evaluation of chiral analogues are a common strategy to probe the three-dimensional requirements of a receptor's binding pocket. rsc.orgnih.gov In many biological systems, particularly in the context of olfaction, receptors are chiral and will interact differently with the enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a strong response, while the other may bind weakly or not at all. researchgate.net

For insect pheromones, the biological activity is often highly dependent on the stereochemistry of the molecule. The synthesis of optically active isomers is a critical step in identifying the specific enantiomer that is biologically active. acs.org For example, in some mealybug species, the (R)-enantiomer of a pheromone component is highly attractive, whereas the (S)-enantiomer can be inactive or even inhibitory. rsc.org This highlights the precise stereochemical recognition capabilities of insect olfactory receptors. Although specific studies on chiral analogues of this compound are limited, the principles derived from related semiochemicals underscore the importance of chirality in determining biological function. The design and synthesis of chiral analogues of this compound would be a valuable avenue for future research to understand its receptor interactions at a molecular level.

Effect of Alkyl Chain Length and Branching on Biological Function

The alkyl portion of an ester, in this case, the hexadienyl group of this compound, plays a significant role in defining its physicochemical properties and, consequently, its biological activity. Modifications to the length and branching of this chain can alter its volatility, lipophilicity, and steric profile, all of which can influence its interaction with biological targets.

Research on insect attractants has demonstrated a clear relationship between the alkyl chain length of butyrate esters and their biological effectiveness. In a study investigating attractants for the common wasp (Vespula vulgaris), a series of straight-chain alkyl butyrates were tested. The results showed that the biological activity peaked with esters containing a C6 to C9 alkyl chain (hexyl, heptyl, octyl, and nonyl butyrates), while esters with shorter or longer chains were less attractive. researchgate.net This suggests that there is an optimal chain length for effective binding to the wasp's olfactory receptors.

Similarly, a study on the enzymatic synthesis of various alkyl butyrates found that the efficiency of the synthesis was dependent on the chain length of the alcohol substrate. The highest activity was observed with hexanol (C6), followed by butanol (C4) and octanol (B41247) (C8), while ethanol (B145695) (C2) was the least preferred. nih.gov This enzymatic preference may reflect the accessibility of the substrate to the enzyme's active site, a principle that can also apply to the binding of these esters to olfactory receptors.

The influence of alkyl chain length on the attractant properties for the red palm weevil (Rhynchophorus ferrugineus) has also been noted, further supporting the idea that this structural feature is a key determinant of biological activity in insects. researchgate.net

| Alkyl Butyrate | Carbon Chain Length of Alcohol | Relative Attraction to Vespula vulgaris |

| Methyl Butyrate | C1 | Low |

| Ethyl Butyrate | C2 | Low |

| Propyl Butyrate | C3 | Moderate |

| Butyl Butyrate | C4 | Moderate |

| Pentyl Butyrate | C5 | Moderate |

| Hexyl Butyrate | C6 | High researchgate.net |

| Heptyl Butyrate | C7 | High researchgate.net |

| Octyl Butyrate | C8 | High researchgate.net |

| Nonyl Butyrate | C9 | High researchgate.net |

| Decyl Butyrate | C10 | Low |

This interactive table summarizes findings on the effect of alkyl chain length on wasp attraction, as reported in scientific literature.

Butyrate Moiety Modification and Olfactory Receptor Response in Non-Human Organisms

The butyrate portion of this compound is another critical component that can be modified to probe its role in biological activity. The size, shape, and electronic properties of this acyl group can influence how the molecule interacts with the binding site of an olfactory receptor.

In the field of insect chemical ecology, the ester functional group is a common feature in many pheromones and semiochemicals. The specific carboxylic acid that forms the ester can be highly determinative of the molecule's activity. For instance, in some insect species, changing the acyl group from a butyrate to an acetate (B1210297) or propionate (B1217596) can drastically alter or eliminate its attractiveness. rsc.orgrsc.org This indicates that the olfactory receptors of these insects are finely tuned to recognize specific acyl moieties.

The insect olfactory system is comprised of a diverse family of olfactory receptors (ORs), which are ligand-gated ion channels. plos.orglu.se Each OR has a unique binding pocket that recognizes specific chemical features of a ligand. The interaction between a volatile molecule and an OR is what initiates the neural signal that leads to a behavioral response. frontiersin.orgnih.gov Therefore, even subtle changes to the butyrate moiety, such as altering its chain length, introducing branching, or replacing it with a different functional group, would be expected to have a significant impact on the binding affinity and subsequent activation of the receptor.

Environmental Fate and Degradation Pathways of Z 3,5 Hexadienyl Butyrate

Microbial Degradation Processes in Soil and Water

Microbial degradation is a key process for the removal of organic compounds from soil and water. For esters like (Z)-3,5-Hexadienyl butyrate (B1204436), this process is expected to be initiated by the enzymatic hydrolysis of the ester bond.

In soil , a diverse community of microorganisms, including bacteria and fungi, can contribute to the degradation of esters. The initial step is the cleavage of the ester linkage by extracellular or intracellular esterases, yielding butanoic acid and (Z)-3,5-hexadien-1-ol. lyellcollection.orgfrontiersin.org Following this initial hydrolysis, the resulting alcohol and carboxylic acid are further metabolized by the microorganisms. The butanoic acid can be degraded through the β-oxidation pathway, a common metabolic process for fatty acids. The unsaturated alcohol, (Z)-3,5-hexadien-1-ol, can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can also enter central metabolic pathways. frontiersin.org The rate of microbial degradation in soil is influenced by various environmental factors, including temperature, pH, moisture content, and the availability of nutrients and oxygen.

In aquatic environments , similar microbial degradation processes occur. Bacteria and fungi present in the water column and sediments can hydrolyze the ester and metabolize the resulting products. nih.gov The biodegradability of fatty acid methyl esters (FAMEs), which share the ester functional group, has been shown to be rapid in both aerobic and anaerobic aquatic systems. lyellcollection.org Half-lives for some FAMEs in soil and water have been reported to be on the order of days. santos.com It is plausible that (Z)-3,5-Hexadienyl butyrate would exhibit similar susceptibility to microbial degradation in aquatic environments.

| Compound Type | Environment | Degradation Process | Typical Half-life |

| Fatty Acid Methyl Esters | Soil | Microbial Degradation | 2.1 - 2.6 days lyellcollection.org |

| Fatty Acid Methyl Esters | Water/Sediment | Microbial Degradation | < 2 - 3 days santos.com |

| Cellulose Acetate (B1210297) Butyrate | Sea Water | Biodegradation | Slower than in soil, but susceptible researchgate.netscispace.combibliotekanauki.pl |

Note: This table provides data for structurally related compounds to infer the potential degradation of this compound.

Enzymatic Hydrolysis and Biotransformation in Natural Settings

The primary enzymatic reaction involved in the degradation of this compound is hydrolysis, catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). nih.gov These enzymes are ubiquitous in nature, found in microorganisms, plants, and animals.

Carboxylesterases catalyze the cleavage of the ester bond in this compound, producing butanoic acid and (Z)-3,5-hexadien-1-ol. This is a key step in the detoxification and metabolism of this and other volatile esters. oup.com For example, carboxylesterases in strawberry fruits have been shown to be involved in the catabolism of volatile esters, influencing the fruit's aroma profile. nih.govoup.com

Microbial esterases are particularly important for the environmental degradation of esters. oup.com Many soil and water microorganisms produce esterases that can hydrolyze a wide range of ester substrates. Studies on microbial esterases have shown a preference for substrates with shorter carbon chains, such as butyrate esters. jetir.orgfrontiersin.org For instance, an esterase from a soil metagenome, Dhs82, exhibited high activity towards p-nitrophenyl butyrate. nih.gov Another study on a Streptomyces species also showed high esterase activity with p-nitrophenyl butyrate. jetir.org

The biotransformation of the resulting (Z)-3,5-hexadien-1-ol would likely involve alcohol dehydrogenases, which would oxidize the alcohol to an aldehyde, followed by aldehyde dehydrogenases to form the corresponding carboxylic acid. frontiersin.org This carboxylic acid could then be further metabolized. The butanoic acid produced from the initial hydrolysis is readily metabolized by many organisms through β-oxidation.

| Enzyme Source | Substrate(s) | Key Findings |

| Strawberry (Fragaria × ananassa) | Methyl hexanoate (B1226103), Methyl butanoate, Ethyl hexanoate | The FanCXE1 carboxylesterase is involved in the hydrolysis of these volatile esters during fruit ripening. oup.com |

| Strawberry (Fragaria × ananassa) | Hexyl acetate, Z-3-hexenyl acetate, E-2-hexenyl acetate | FaCXE2 and FaCXE3 enzymes hydrolyze these esters to their corresponding alcohols. nih.gov |

| Soil Metagenome | p-Nitrophenyl butyrate, Diethyl phthalate (B1215562), Di-n-butyl phthalate | The esterase Dhs82 shows high hydrolytic activity towards short-chain esters like p-NP butyrate and various phthalate esters. nih.gov |

| Streptomyces sp. ND-3 | p-Nitrophenyl butyrate (C4), p-Nitrophenyl hexanoate (C6) | The esterase showed the highest activity with p-NP butyrate compared to longer chain esters. jetir.org |

Future Research Directions and Applications Excluding Prohibited Elements

Advanced Biosynthetic Engineering for Sustainable Production

The sustainable and cost-effective production of (Z)-3,5-Hexadienyl butyrate (B1204436) is a critical step towards its widespread application. Advanced biosynthetic engineering offers a promising alternative to traditional chemical synthesis, which can be expensive and environmentally taxing.

The biosynthesis of (Z)-3,5-Hexadienyl butyrate originates from the lipoxygenase (LOX) pathway, a common metabolic route in plants for producing C6 volatiles, also known as green leaf volatiles. researchgate.netmdpi.comuliege.be The process begins with the polyunsaturated fatty acid, α-linolenic acid. nih.gov A series of enzymatic reactions, catalyzed by lipoxygenase, hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT), leads to the formation of the final ester. researchgate.netmdpi.comfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Function |

| Lipoxygenase (LOX) | Oxygenates α-linolenic acid to form a hydroperoxide. researchgate.netmdpi.com |

| Hydroperoxide Lyase (HPL) | Cleaves the hydroperoxide to produce (Z)-3-hexenal. researchgate.netmdpi.com |

| Alcohol Dehydrogenase (ADH) | Reduces (Z)-3-hexenal to (Z)-3-hexenol. |

| Alcohol Acyltransferase (AAT) | Catalyzes the esterification of (Z)-3-hexenol with butyryl-CoA to form this compound. frontiersin.org |

Future research will focus on harnessing this natural pathway through metabolic engineering in microbial and plant systems. umich.eduuminho.pt Organisms like Saccharomyces cerevisiae (yeast) are ideal platforms for producing fatty acid-derived chemicals due to their well-understood genetics and robustness in industrial fermentation processes. uminho.ptnih.govnih.gov By introducing and overexpressing the genes encoding the necessary enzymes from the LOX pathway into yeast, it is possible to create microbial cell factories for the large-scale, sustainable production of this compound. nih.govnih.govsciepublish.comresearchgate.net

Similarly, engineering plants to overproduce specific volatiles is another viable strategy. umich.eduresearchgate.net Researchers have successfully increased the production of GLVs in plants like tobacco by introducing genes from other organisms. umich.edu This approach could be adapted to create plant varieties that produce and release this compound directly in the field, offering a novel, in-situ method for pest management.

Development of Novel Semiochemical-Based Pest Management Strategies

This compound has been identified as a key semiochemical, a chemical substance that carries a message, in the communication of several insect species. This property makes it a valuable tool for developing targeted and environmentally friendly pest management strategies.

Research has shown that this compound is a component of the female-produced sex pheromone of the European tarnished plant bug, Lygus rugulipennis. umich.edu This discovery opens the door for its use in various pest control tactics, including:

Mating Disruption: Releasing synthetic pheromones into the environment can confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. annualreviews.org

"Push-Pull" Strategies: This approach involves using a combination of repellents ("push") and attractants ("pull") to manipulate pest distribution. This compound, as an attractant, can be the "pull" component, luring pests away from the main crop and towards traps or trap crops where they can be managed. nih.gov

"Attract-and-Kill" or "Lure-and-Infect" Systems: This strategy combines the attractant properties of this compound with a killing agent (insecticide) or a biological control agent (like an entomopathogenic fungus). researchgate.netnih.gov Pests are lured to a bait station containing the attractant and are either killed or infected, leading to a reduction in their population. nih.gov

Future research will focus on optimizing these strategies for specific pests and cropping systems. This includes determining the optimal release rates, dispenser technologies, and combinations with other semiochemicals to maximize efficacy. Field trials are essential to validate the effectiveness of these novel pest management approaches under real-world conditions. mdpi.com

Computational Modeling of Receptor-Ligand Interactions for this compound

Understanding how this compound is detected by insects at the molecular level is crucial for designing more effective and specific pest control agents. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between semiochemicals and their corresponding odorant receptors (ORs) in insect antennae. 9vom.innih.govnih.govijbs.comnih.govnih.govmdpi.com

While the specific odorant receptor for this compound in Lygus rugulipennis has not yet been definitively identified, the general structure and function of insect ORs are becoming better understood. rothamsted.ac.ukmdpi.commdpi.com These receptors are typically seven-transmembrane proteins that form a complex with a co-receptor (Orco). nih.gov The binding of a specific ligand, like this compound, to the OR triggers a conformational change that opens an ion channel, leading to a nerve impulse.

Future research will involve:

Homology Modeling: Building three-dimensional models of the relevant odorant receptors from pests like Lygus rugulipennis based on the known structures of other insect ORs. nih.gov

Molecular Docking: Simulating the binding of this compound to the modeled receptor to predict the binding site and key amino acid residues involved in the interaction. 9vom.inijbs.commdpi.com

Molecular Dynamics Simulations: Simulating the dynamic behavior of the receptor-ligand complex over time to understand the stability of the interaction and the conformational changes that occur upon binding. nih.gov

These computational insights can guide the design of novel, more potent, and selective analogs of this compound for use in pest management. They can also help in understanding the basis of resistance, should it arise.

Exploration of Undiscovered Ecological Functions in Broader Biological Systems

The known roles of this compound in insect attraction and plant physiology are likely just the tip of the iceberg. As a volatile organic compound, it has the potential to mediate a wide range of ecological interactions.

Studies have shown that related green leaf volatiles, such as (Z)-3-hexenol and its esters, play significant roles in:

Tritrophic Interactions: Attracting natural enemies (predators and parasitoids) of herbivorous insects, thus providing indirect plant defense. nih.gov9vom.innih.govresearchgate.netdoi.org

Plant-Plant Communication: Acting as airborne signals that can prime the defenses of neighboring plants against impending herbivore or pathogen attack. nih.govresearchgate.net

Allelochemical Effects: Influencing the germination and growth of other plants in the community. ncsu.eduresearchgate.netnih.govfrontiersin.org Esters and alcohols have been shown to have strong allelopathic effects. ncsu.edu

Future research should explore the broader ecological functions of this compound. This includes investigating its potential role as a kairomone (a chemical that benefits the receiver but not the emitter) for other insect species, its influence on microbial communities in the phyllosphere and rhizosphere, and its potential allelopathic interactions with a wider range of plant species. Uncovering these undiscovered functions will provide a more complete picture of the ecological significance of this compound and may reveal new avenues for its application in agriculture and ecosystem management.

Q & A

Basic Research Questions

Q. What synthetic methodologies yield (Z)-3,5-Hexadienyl butyrate with high stereoselectivity?

- Methodology : Thermal cyclization of precursor esters (e.g., 3,5-hexadienyl acrylates) at 210°C for 5 hours achieves moderate yields (~42%) with a 9:1 cis:trans stereoselectivity. Optimize diene geometry and substituent effects to favor boatlike transition states, which reduce steric strain and improve orbital alignment .

- Key Parameters : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or chiral HPLC.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Techniques :

- GC-MS : Resolve isomers (e.g., 2,4- vs. 3,5-hexadienyl derivatives) using polar capillary columns (e.g., DB-WAX) .

- NMR : Assign Z/E configuration via coupling constants (J = 10–12 Hz for cis dienes) and NOE correlations .

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and conjugated diene absorption (~1600 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Protocols :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–400°C; observe decomposition onset at ~210°C .

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 37°C and quantify degradation via HPLC. Use p-nitrophenyl butyrate (PNPB) as a substrate analog in esterase activity assays .

- Light Sensitivity : Expose to UV-Vis radiation (200–400 nm) and monitor isomerization via UV spectroscopy .

Q. What in vitro models are suitable for preliminary screening of this compound’s biological activity?

- Approaches :

- Antiproliferative Assays : Use HT-29 or Caco-2 colon cancer cell lines with MTT assays; compare to sodium butyrate controls (IC₅₀ ~2–5 mM) .

- Anti-inflammatory Screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Metabolic Studies : Employ fecal or gut microbiota cultures to assess butyrate release via GC headspace analysis .

Advanced Research Questions

Q. How do computational methods explain stereoselectivity in intramolecular Diels-Alder (IMDA) reactions of this compound derivatives?

- Computational Workflow :

- Transition State Modeling : Use DFT (B3LYP/6-31G*) to compare chairlike vs. boatlike transition states. Boatlike states reduce flagpole interactions in ester-tethered systems, favoring cis products .

- Steric Maps : Generate NCI plots to visualize repulsions between ester groups and dienophiles .

- Validation : Correlate computed activation energies with experimental cis:trans ratios (e.g., 9:1) .

Q. What methodologies identify degradation pathways of this compound in metabolic or environmental systems?

- Strategies :

- Metabolic Profiling : Incubate with liver microsomes or CYP450 isoforms (e.g., CYP3A4); analyze metabolites via LC-QTOF-MS .

- Environmental Fate Studies : Use soil/water microcosms with stable isotope tracing (¹³C-labeling) to track mineralization to CO₂ .

Q. How can prodrug strategies enhance the bioavailability of this compound in preclinical models?

- Design Principles :

- Ester Prodrugs : Synthesize triglyceride analogs (e.g., tributyrin) to improve intestinal absorption via lymphatic transport .

- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release; optimize size (50–200 nm) and zeta potential (±20 mV) .

Q. How should researchers address contradictory data on this compound’s bioactivity across studies?

- Troubleshooting Framework :

- Dose-Response Analysis : Verify linearity across concentrations (0.1–10 mM) to rule out hormetic effects .

- Cell Line Variability : Compare results in primary vs. immortalized cells (e.g., HT-29 vs. normal colonocytes) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.